molecular formula C7H9NO4S2 B2770369 4-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide CAS No. 210827-40-0

4-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide

Cat. No.: B2770369
CAS No.: 210827-40-0
M. Wt: 235.27
InChI Key: QQHXDULMKSMIGY-UHFFFAOYSA-N
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Description

4-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide is an organic compound with the molecular formula C7H9NO4S2 and a molecular weight of 235.28 g/mol This compound features a thiophene ring substituted with a sulfonamide group and a 1,3-dioxolane ring

Scientific Research Applications

4-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with 1,3-dioxolane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine under appropriate conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, the sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-sulfonamide: Lacks the 1,3-dioxolane ring, making it less versatile in certain applications.

    4-(1,3-Dioxolan-2-yl)benzene-1-sulfonamide: Contains a benzene ring instead of a thiophene ring, which can affect its electronic properties and reactivity.

Uniqueness

4-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide is unique due to the presence of both the 1,3-dioxolane and thiophene rings. This combination imparts distinct electronic and steric properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-(1,3-dioxolan-2-yl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S2/c8-14(9,10)6-3-5(4-13-6)7-11-1-2-12-7/h3-4,7H,1-2H2,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHXDULMKSMIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CSC(=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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